molecular formula C14H12FNO3 B13202544 Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13202544
M. Wt: 261.25 g/mol
InChI Key: DCRNZYLEDCNSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group attached to a dihydropyridinone ring, which is further connected to a methyl acetate moiety

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 2-[4-(3-fluorophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C14H12FNO3/c1-19-14(18)9-16-6-5-11(8-13(16)17)10-3-2-4-12(15)7-10/h2-8H,9H2,1H3

InChI Key

DCRNZYLEDCNSSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and ketone groups in the molecule are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Ester hydrolysis1M NaOH, reflux, 4–6 hours2-[4-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid78–85%
Ketone oxidationKMnO₄, H₂O, 60°C2-[4-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate carboxylic acid62%

The electron-withdrawing 3-fluorophenyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack during hydrolysis.

Nucleophilic Substitution

The dihydropyridine ring undergoes substitution at the 4-position due to resonance stabilization of intermediates:

Reagent Conditions Product Key Feature
Hydrazine hydrateEthanol, 80°C, 3 hours 2-[4-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetohydrazideFormation of hydrazide derivatives
BenzylamineDCM, RT, 12 hoursN-Benzyl-2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamideAmide bond formation

Substitution reactions are facilitated by the electron-deficient nature of the dihydropyridine ring .

Cyclization and Ring Expansion

The compound participates in cycloaddition and intramolecular cyclization:

Reaction Catalyst/Reagent Product Application
Diels-Alder reactionMaleic anhydride, toluene, 110°CFused bicyclic adduct with dienophileSynthesis of polycyclic compounds
Intramolecular cyclizationPCl₅, dry ether Pyrazolo[3,4-b]pyridine derivativesAnticancer drug intermediates

The acetate moiety acts as a directing group, enabling regioselective cyclization .

Redox Reactions

The dihydropyridine core is redox-active, with applications in medicinal chemistry:

Reaction Reagent Product Biological Relevance
Reduction (H₂/Pd-C)H₂ (1 atm), Pd/C, ethanolTetrahydro-pyridine derivativeCalcium channel modulation
Oxidation (Ozone)O₃, DCM, -78°CCleavage products with nitroso intermediatesMetabolic pathway studies

Reduction of the dihydropyridine ring generates bioactive tetrahydropyridine analogs.

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed couplings:

Reaction Catalyst Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives with substituted aryl boronic acids70–88%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Arylated dihydropyridines65%

These reactions leverage the aromatic fluorine’s ability to stabilize transition states.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The 3-fluorophenyl group directs incoming electrophiles to the para position due to its electron-withdrawing nature.

  • Ring-Opening Reactions : Acidic conditions protonate the pyridine nitrogen, leading to ring opening and subsequent rearrangements .

Scientific Research Applications

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the dihydropyridinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenyl)acetate
  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate

Uniqueness

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the presence of both the fluorophenyl group and the dihydropyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Overview

Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H17FN2O6
  • Molecular Weight : 376.336 g/mol
  • IUPAC Name : Methyl 5-[(4-fluorophenyl)methylcarbamoyl]-3-methoxy-4-oxo-1-(2-oxoethyl)pyridine-2-carboxylate
  • SMILES Notation : COC(=O)C1=C(OC)C(=O)C(=CN1CC=O)C(=O)NCc2ccc(F)cc2

This compound features a dihydropyridine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. The activity against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) has been studied extensively.

In a study focusing on pyridothienopyrimidine derivatives, several compounds demonstrated potent inhibitory effects on Pim-1 kinase, with IC50 values ranging from 1.18 to 8.83 µM . This suggests that this compound may possess similar inhibitory capabilities.

Antimicrobial Activity

The structure of this compound suggests potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their effectiveness against various pathogens. For example, thienylpyridyl derivatives showed promising results against both bacterial and fungal strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the dihydropyridine ring can significantly alter its potency and selectivity. For instance:

Substituent PositionEffect on Activity
Para position (F)Increased potency against cancer cells
Meta position (F)Moderate activity
No substitutionReduced activity

This table illustrates how different fluorine substitutions can impact the biological efficacy of dihydropyridine derivatives.

Case Study 1: Inhibition of Pim Kinases

In a comparative study of various pyridothienopyrimidinone derivatives, this compound was evaluated for its Pim kinase inhibition. The results indicated that it could potentially serve as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against common bacterial strains. The findings revealed that certain derivatives exhibited significant bactericidal effects, suggesting that this compound could be further explored for its therapeutic potential in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 3-fluorophenyl precursors with dihydropyridinone intermediates, followed by esterification. Key optimizations include:

  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance ring-closing efficiency in dihydropyridinone formation .
  • Temperature Control : Maintaining temperatures below 80°C during esterification to prevent decomposition.
  • Purification : Employing flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
  • Example Table :
StepReagent/ConditionYield Improvement Strategy
13-Fluorophenylboronic acidSuzuki coupling at 60°C, argon atmosphere
2Methyl chloroacetateSlow addition to avoid side-product formation
3NaHCO₃ bufferpH 8.5 to stabilize intermediates

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm the presence of the methyl ester (δ 3.7 ppm), dihydropyridinone ring protons (δ 6.2–7.1 ppm), and fluorophenyl group (¹³C NMR for C-F coupling at ~160 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion peaks ([M+H]⁺ calculated for C₁₄H₁₂FNO₃: 278.09) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated organic waste (due to fluorine) for incineration .

Advanced Research Questions

Q. How does the electronic nature of the 3-fluorophenyl substituent influence the reactivity of the dihydropyridinone ring in nucleophilic substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing fluorine group increases the electrophilicity of the pyridinone ring, facilitating nucleophilic attack at the 2-oxo position.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of ring-opening reactions) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer :

  • Assay Reprodubility : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
  • Compound Stability : Perform LC-MS stability tests in assay media to rule out degradation .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation.

Q. How can the methyl ester moiety be strategically modified to enhance the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Hydrolyze the ester to a carboxylic acid in vivo; test hydrolysis rates using simulated gastric fluid (SGF) and human liver microsomes.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with ethyl, tert-butyl, or benzyl esters and compare logP (via shake-flask method) and membrane permeability (Caco-2 cell assays) .

Q. What mechanistic insights explain the compound’s selectivity toward specific biological targets (e.g., kinases vs. GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hinge region hydrogen bonding with dihydropyridinone carbonyl).
  • Alanine Scanning Mutagenesis : Identify critical residues in target proteins that influence binding affinity.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

  • Methodological Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading, solvent polarity, and reaction time.
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and optimize quenching times.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.